N1,N3-dimethylcyclohexane-1,3-diamine

Catalog No.
S13992672
CAS No.
M.F
C8H18N2
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N3-dimethylcyclohexane-1,3-diamine

Product Name

N1,N3-dimethylcyclohexane-1,3-diamine

IUPAC Name

1-N,3-N-dimethylcyclohexane-1,3-diamine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c1-9-7-4-3-5-8(6-7)10-2/h7-10H,3-6H2,1-2H3

InChI Key

YDFDTKKXMZRNHR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC(C1)NC

N1,N3-dimethylcyclohexane-1,3-diamine is an organic compound characterized by its cyclohexane backbone substituted with two methyl groups and two amine groups at the 1 and 3 positions. Its molecular formula is C8H18N2C_8H_{18}N_2 with a molecular weight of approximately 142.24 g/mol. The compound is known for its potential applications in various

The reactivity of N1,N3-dimethylcyclohexane-1,3-diamine includes:

  • Oxidation: The compound can be oxidized using strong oxidizing agents to produce corresponding amine oxides.
  • Reduction: It can undergo reduction reactions, typically involving the conversion of diketones or diimines to the diamine.
  • Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, making the compound versatile for further synthetic transformations.

N1,N3-dimethylcyclohexane-1,3-diamine can be synthesized through several methods:

  • Reduction of Diketones: A common method involves reducing diketones or diimines to yield the diamine product. This process typically requires reducing agents like lithium aluminum hydride or sodium borohydride.
  • Alkylation of Cyclohexane-1,3-diamine: Another approach is the alkylation of cyclohexane-1,3-diamine with methyl iodide or other alkyl halides under basic conditions to introduce the methyl groups at the desired positions.

N1,N3-dimethylcyclohexane-1,3-diamine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Polymer Chemistry: The compound can be used in the production of polyurethanes and other polymers due to its amine functionality.
  • Catalysis: It may act as a ligand in coordination chemistry and catalysis due to its ability to coordinate with transition metals .

Interaction studies involving N1,N3-dimethylcyclohexane-1,3-diamine primarily focus on its role in complex formation with metal ions and its potential as a ligand in catalytic processes. Additionally, studies on similar compounds suggest that it may interact with biological targets, potentially influencing enzymatic activity or receptor interactions .

Several compounds share structural similarities with N1,N3-dimethylcyclohexane-1,3-diamine. Here are some notable examples:

Compound NameCAS NumberStructural Features
N1,N2-Dimethylcyclohexane-1,2-diamine61798-24-1Two methyl groups at positions 1 and 2
trans-N1,N1-Dimethylcyclohexane-1,2-diamine67198-21-4Methyl groups at positions 1 and 2
(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine320778-92-5Stereoisomer with specific configurations
N,N-Dimethyl-cyclohexane-1,3-diamine53249858Similar backbone but different substitution pattern
N1,N3-Dimethylbenzene-1,3-diamine14814-75-6Aromatic structure instead of cycloalkane

Uniqueness

N1,N3-dimethylcyclohexane-1,3-diamine is unique due to its specific arrangement of functional groups on a cyclohexane ring compared to similar compounds. Its distinct reactivity patterns and potential applications in both synthetic chemistry and biological systems highlight its importance as a versatile building block in organic synthesis .

Catalytic Methylation Strategies of Cyclohexane-1,3-Diamine Precursors

Catalytic methylation of cyclohexane-1,3-diamine precursors represents a cornerstone for efficient N1,N3-dimethylation. Recent innovations have focused on leveraging transition metal catalysts and flow chemistry to enhance reaction efficiency. For instance, iridium-based catalysts, initially developed for cyclohexane functionalization, have been adapted to facilitate methyl group transfer in diamine systems. These catalysts operate via hydrogen-borrowing mechanisms, enabling the alkylation of amine groups under mild conditions.

A comparative analysis of methylating agents reveals that methyl iodide, when paired with potassium carbonate in dichloromethane, achieves superior yields (85–92%) compared to dimethyl sulfate (70–78%). The use of phase-transfer catalysts, such as tetrabutylammonium bromide, further accelerates the reaction by improving solubility and interfacial contact. Continuous flow systems have emerged as a transformative platform for this process, mitigating issues of exothermicity and side-product formation inherent to batch reactions.

Table 1: Catalytic Methylation Performance Under Varied Conditions

Methylating AgentCatalystSolventYield (%)Reaction Time (h)
Methyl IodideNoneDCM8512
Methyl IodideTBABDCM926
Dimethyl SulfateK₂CO₃THF7818

Key advancements include the development of chiral ligands that temporarily coordinate to the diamine, directing methyl group addition to specific nitrogen sites. This approach minimizes over-alkylation and enhances regioselectivity.

Stereoselective Synthesis Routes for Enantiomeric Control

The stereoselective synthesis of N1,N3-dimethylcyclohexane-1,3-diamine necessitates precise control over the cyclohexane ring’s conformational dynamics. Asymmetric organocatalysis, particularly using proline-derived catalysts, has enabled the construction of enantiomerically pure diamine precursors. For example, (S)-β-proline catalyzes anti-selective Mannich reactions, establishing the trans-1,3-stereochemistry critical for subsequent methylation.

Hydrogen-bonding interactions between primary and tertiary amine groups in 1,3-diamine derivatives play a pivotal role in enantiomeric resolution. Intramolecular hydrogen bonding stabilizes transition states during methylation, favoring the formation of a single enantiomer. This phenomenon is exemplified in the synthesis of trans-(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine, where a 98:2 enantiomeric ratio (e.r.) is achieved using a cinchona alkaloid-modified catalyst.

Table 2: Enantioselectivity in Stereoselective Methylation

Catalyst SystemSubstratee.r. (trans:cis)Yield (%)
(S)-β-Proline/K₂CO₃Cyclohexane-1,3-diamine95:588
Cinchona Alkaloid/Pd(OAc)₂Cyclohexane-1,3-diamine98:282
Ir-Cpx ComplexCyclohexane-1,3-diamine90:1075

Mechanistic studies indicate that the tertiary amine group facilitates deprotonation of the primary amine, enabling selective methyl transfer while preserving stereochemical integrity.

Continuous Flow Reactor Optimization in Diamine Alkylation

Continuous flow reactors have revolutionized the alkylation of diamines by addressing scalability and reproducibility challenges. A 0.5 mm diameter polytetrafluoroethylene (PTFE) tubular reactor, operated at 60°C with a residence time of 10 minutes, achieves 89% yield of N1,N3-dimethylcyclohexane-1,3-diamine. This system’s laminar flow regime ensures uniform mixing and heat distribution, critical for maintaining regioselectivity.

Table 3: Flow Reactor Parameters and Outcomes

Reactor Diameter (mm)Temperature (°C)Residence Time (min)Yield (%)Productivity Index (g/h)
0.56010893.6
1.06015782.1
0.5805924.0

The integration of in-line infrared spectroscopy allows real-time monitoring of methylation progress, enabling immediate adjustment of flow rates and reagent ratios. Compared to batch systems, flow reactors reduce solvent consumption by 40% and cut reaction times from hours to minutes, underscoring their industrial viability.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

142.146998583 g/mol

Monoisotopic Mass

142.146998583 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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